
Methyl 2,2-dimethylchroman-8-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
“Methyl 2,2-dimethylchroman-8-carboxylate” has a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol. The molecule contains a total of 33 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen
1. Natural Product Isolation and Structural Analysis
Methyl 2,2-dimethylchroman-8-carboxylate and related compounds have been isolated from various natural sources, contributing to the understanding of natural product chemistry. For example, Baldoqui et al. (1999) isolated it alongside other compounds from the leaves of Piper aduncum, further analyzing their DNA-damaging activity against Saccharomyces cerevisiae (Baldoqui et al., 1999).
2. Synthetic Chemistry and Method Development
The compound has been central to advancements in synthetic chemistry. Bhat and Venkataraman (1963) described a novel method for synthesizing 2,2-dimethylchromanones, which are structurally related to methyl 2,2-dimethylchroman-8-carboxylate (Bhat & Venkataraman, 1963). Similarly, Ahluwalia, Jolly, and Tehim (1982) discussed the synthesis of carboxy-2,2-dimethylchromans and chromenes, highlighting the versatility of these compounds in organic synthesis (Ahluwalia, Jolly, & Tehim, 1982).
3. Biological Activity Research
The compound's derivatives have been studied for various biological activities. Manandhar et al. (1985) isolated a new constituent similar to methyl 2,2-dimethylchroman-8-carboxylate from Euodia lunu-ankenda, examining its bacteriostatic properties (Manandhar et al., 1985).
4. Continuous Flow Chemistry
Omoregbee et al. (2020) reported an organocatalytic approach to synthesize 2,2-dimethylchromans, demonstrating the potential of continuous flow chemistry in creating such compounds efficiently (Omoregbee et al., 2020).
5. Chemical-Epigenetic Studies
Sun et al. (2018) investigated the isolation of new meroterpenoids, including derivatives of methyl 2,2-dimethylchroman-8-carboxylate, from a chemical-epigenetic culture of Aspergillus terreus. This study highlights the role of chemical-epigenetic modifications in enhancing the chemodiversity of fungal products (Sun et al., 2018).
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3,4-dihydrochromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2)8-7-9-5-4-6-10(11(9)16-13)12(14)15-3/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZWQQRLUNITNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2-dimethylchroman-8-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
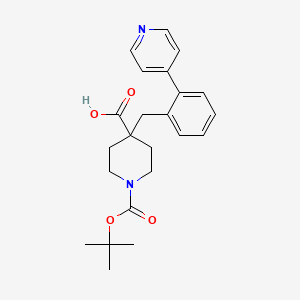
![6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1444527.png)
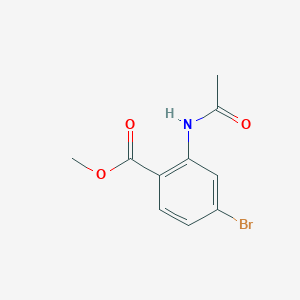

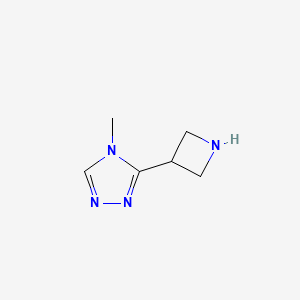
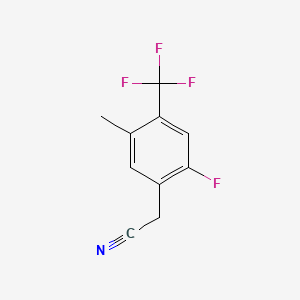
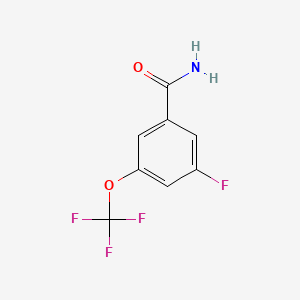
![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)
